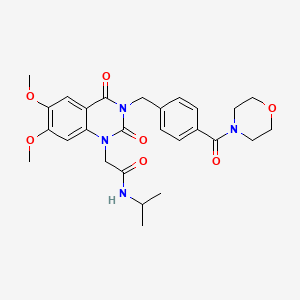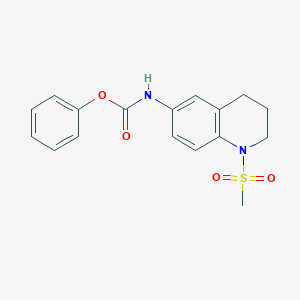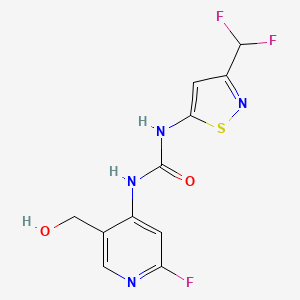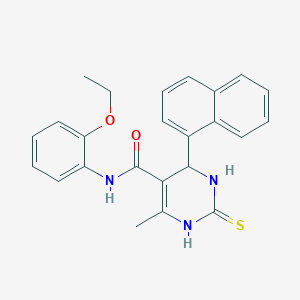![molecular formula C18H21BrN4O3S B2353933 1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide CAS No. 422287-97-6](/img/structure/B2353933.png)
1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide” is a complex organic molecule. It contains a quinazolinone ring, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized by reacting a precursor with ethanol and amines .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The chemical synthesis of quinazolin-4-one derivatives, including those similar to the compound , has been explored for their antimicrobial properties. For instance, Babu et al. (2015) synthesized various quinazolinone derivatives and assessed their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their antifungal activity, finding potential antimicrobial activity in some compounds (Babu, Srinivasulu, & Kotakadi, 2015).
Anticancer Applications
Quinazolinone derivatives have shown potential in anticancer research. Nowak et al. (2015) reported that certain amino- and sulfanyl-derivatives of benzoquinazolinones exhibited significant anticancer activity in vitro, highlighting the compound's relevance in this field (Nowak et al., 2015).
Novel Synthesis Methods
The development of new methods for synthesizing quinazolinone derivatives has been a focus of research. Kornylov et al. (2017) proposed an effective synthesis method for a related compound, demonstrating the ongoing innovation in this area (Kornylov et al., 2017).
Antiviral Properties
Studies have also explored the antiviral potential of quinazolinone compounds. Selvam et al. (2007) synthesized novel quinazolin-4(3H)-ones and evaluated them against various respiratory and biodefense viruses, indicating the compound's relevance in antiviral research (Selvam et al., 2007).
Propiedades
IUPAC Name |
1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O3S/c19-12-3-4-14-13(10-12)17(26)23(18(27)21-14)7-1-2-15(24)22-8-5-11(6-9-22)16(20)25/h3-4,10-11H,1-2,5-9H2,(H2,20,25)(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEJGFXZQBXZLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane](/img/structure/B2353852.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenylmethoxyethanone](/img/structure/B2353856.png)
![N-(3-ethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2353858.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2353859.png)
![Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2353860.png)

![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2353862.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2353865.png)


![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2353872.png)
